Diethyl [2-(phenylthio)ethyl]malonate
CAS No.: 1558-97-0
Cat. No.: VC20979223
Molecular Formula: C15H20O4S
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1558-97-0 |
|---|---|
| Molecular Formula | C15H20O4S |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | diethyl 2-(2-phenylsulfanylethyl)propanedioate |
| Standard InChI | InChI=1S/C15H20O4S/c1-3-18-14(16)13(15(17)19-4-2)10-11-20-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
| Standard InChI Key | XNJMBDCTYAVRKZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CCSC1=CC=CC=C1)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(CCSC1=CC=CC=C1)C(=O)OCC |
Introduction
Chemical Identity and Structure
Diethyl [2-(phenylthio)ethyl]malonate (CAS: 1558-97-0) is a malonic acid derivative where the central carbon of the malonate structure bears a 2-(phenylthio)ethyl substituent. The compound belongs to the broader family of malonic esters, which are widely utilized in organic synthesis as building blocks for more complex molecules .
Basic Chemical Information
The compound is characterized by the following fundamental properties:
Synthesis Methods
Several synthetic approaches have been documented for the preparation of diethyl [2-(phenylthio)ethyl]malonate, with the most prominent being the reaction between diethyl bromomalonate and phenyl vinyl sulfide.
Giese Free Radical Synthesis
The most well-documented synthetic route employs the Giese free radical addition reaction, which proceeds as follows:
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Reaction of diethyl bromomalonate with phenyl vinyl sulfide
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Catalysis using triethyl borane and 4-tert-butylcatechol
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Conducted in a mixture of hexane and dichloromethane at 20°C
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Performed under inert atmosphere conditions
This procedure reportedly yields the target compound with an efficiency of approximately 88% .
Alternative Synthetic Approaches
While the Giese method represents the primary documented approach, the compound could theoretically be synthesized through other routes common to malonate chemistry, such as:
Analytical Methods and Characterization
Analytical techniques for the characterization and quantification of diethyl [2-(phenylthio)ethyl]malonate have been developed, particularly in the context of chromatographic separations.
HPLC Analysis
The compound can be effectively analyzed using reverse-phase HPLC methodology. A documented method employs:
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Column: Newcrom R1 HPLC column
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Mobile phase: Mixture of acetonitrile, water, and phosphoric acid
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Detection: UV absorption
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Alternative: Mass spectrometry compatible method using formic acid instead of phosphoric acid
This analytical approach is reportedly scalable and suitable for preparative separations, impurity isolation, and pharmacokinetic studies .
Comparison with Related Compounds
Diethyl [2-(phenylthio)ethyl]malonate shares structural similarities with several other malonate derivatives, but possesses distinctive features that influence its chemical behavior.
Comparative Analysis with Similar Compounds
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